1,4-Thiazepane-4-carbonyl chloride
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Overview
Description
1,4-Thiazepane-4-carbonyl chloride: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. It is a derivative of thiazepane, a class of compounds known for their diverse biological activities. The presence of the carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Thiazepane-4-carbonyl chloride can be synthesized through the reaction of 1,4-thiazepane with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows: [ \text{1,4-Thiazepane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene can be hazardous, so appropriate safety measures, such as closed systems and proper ventilation, are essential.
Chemical Reactions Analysis
Types of Reactions: 1,4-Thiazepane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1,4-thiazepane-4-carboxylic acid.
Reduction: The compound can be reduced to form 1,4-thiazepane-4-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
1,4-Thiazepane-4-carboxylic acid: Formed through hydrolysis.
1,4-Thiazepane-4-methanol: Formed through reduction.
Scientific Research Applications
1,4-Thiazepane-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-thiazepane-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets through different pathways. The specific molecular targets and pathways depend on the nature of the derivatives formed.
Comparison with Similar Compounds
1,4-Thiazepane: The parent compound without the carbonyl chloride group.
1,4-Thiazepane-4-carboxylic acid: The hydrolysis product of 1,4-thiazepane-4-carbonyl chloride.
1,4-Thiazepane-4-methanol: The reduction product of this compound.
1,4-Oxazepane: A similar seven-membered heterocyclic compound containing oxygen instead of sulfur.
Uniqueness: this compound is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives with diverse biological and chemical properties.
Properties
Molecular Formula |
C6H10ClNOS |
---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
1,4-thiazepane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c7-6(9)8-2-1-4-10-5-3-8/h1-5H2 |
InChI Key |
LINJRHGJEZFDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCSC1)C(=O)Cl |
Origin of Product |
United States |
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